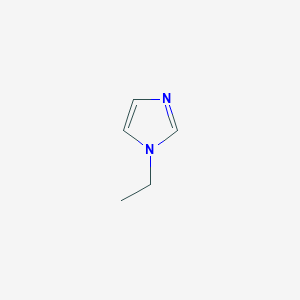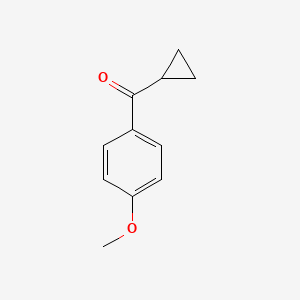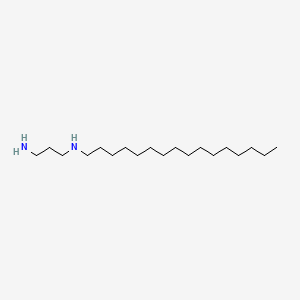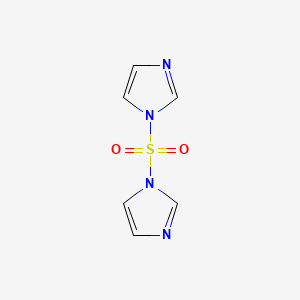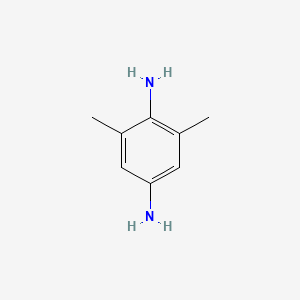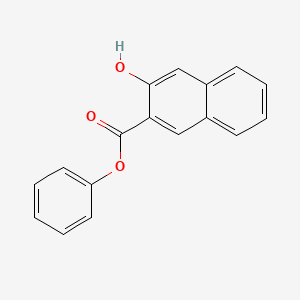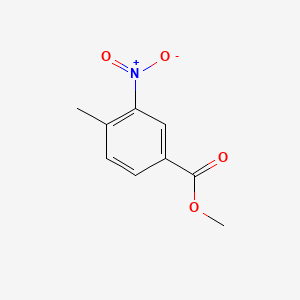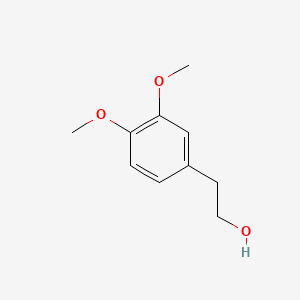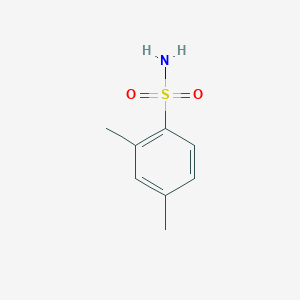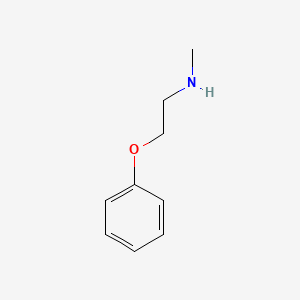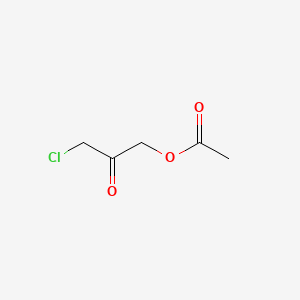
苯氧乙酸乙酯
概述
描述
Ethyl phenoxyacetate is an organic compound with the molecular formula C10H12O3. It is an ester formed from phenoxyacetic acid and ethanol. This compound is known for its pleasant floral odor and is used in various applications, including flavoring agents and perfumes.
科学研究应用
Ethyl phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors and fragrances, particularly in imitation honey and floral scents
作用机制
Target of Action
Ethyl phenoxyacetate is a chemical compound with the molecular formula C10H12O3 The primary target of Ethyl phenoxyacetate is not explicitly mentioned in the available literature
Mode of Action
Ethyl phenoxyacetate is an ester . It undergoes cyanide ion catalyzed aminolysis with ammonia to afford the corresponding amide . This suggests that the compound may interact with its targets through a process of aminolysis, a chemical reaction that involves the replacement of a functional group with an amino group.
Biochemical Pathways
It’s known that esters like ethyl phenoxyacetate can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can influence a variety of biochemical pathways, potentially leading to downstream effects.
Result of Action
The compound’s ability to undergo aminolysis suggests that it could potentially influence cellular processes involving amide bonds .
Action Environment
The action, efficacy, and stability of Ethyl phenoxyacetate can be influenced by various environmental factors. For instance, the presence of cyanide ions and ammonia is necessary for the compound to undergo aminolysis . Other factors, such as pH, temperature, and the presence of other chemicals, could also potentially influence the compound’s action.
生化分析
Biochemical Properties
Ethyl phenoxyacetate plays a role in various biochemical reactions, primarily due to its ester functional group. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols. In the case of ethyl phenoxyacetate, esterases hydrolyze it into phenoxyacetic acid and ethanol. This interaction is crucial for its metabolism and subsequent biological effects .
Cellular Effects
Ethyl phenoxyacetate influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, ethyl phenoxyacetate can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of ethyl phenoxyacetate involves its interaction with various biomolecules. It binds to specific proteins and enzymes, leading to either inhibition or activation of their functions. For example, ethyl phenoxyacetate can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic state of the cell. These interactions can also lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl phenoxyacetate can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Ethyl phenoxyacetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to ethyl phenoxyacetate can result in cumulative effects on cellular functions, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of ethyl phenoxyacetate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of ethyl phenoxyacetate can lead to toxicity, including liver and kidney damage. These threshold effects are crucial for determining safe and effective dosage levels for potential therapeutic applications .
Metabolic Pathways
Ethyl phenoxyacetate is involved in several metabolic pathways. It is metabolized by esterases into phenoxyacetic acid and ethanol, which are further processed by other metabolic enzymes. Phenoxyacetic acid can enter the citric acid cycle, while ethanol is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase. These metabolic pathways are essential for the clearance and detoxification of ethyl phenoxyacetate in the body .
Transport and Distribution
Within cells and tissues, ethyl phenoxyacetate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also interact with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments, affecting its overall biological activity .
Subcellular Localization
Ethyl phenoxyacetate is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its activity and function within the cell, as it allows ethyl phenoxyacetate to interact with specific biomolecules and exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl phenoxyacetate is typically synthesized through the esterification of phenoxyacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Phenoxyacetic acid+Ethanol→Ethyl phenoxyacetate+Water
Industrial Production Methods: In industrial settings, the esterification process is often conducted using azeotropic distillation to remove water and shift the equilibrium towards the formation of the ester. This method ensures a higher yield of ethyl phenoxyacetate. The phenoxyacetic acid used in this process can be obtained from the reaction of phenol with monochloroacetic acid in an aqueous alkaline solution .
Types of Reactions:
Aminolysis: Ethyl phenoxyacetate undergoes aminolysis with ammonia, catalyzed by cyanide ions, to form the corresponding amide.
Hydrolysis: The ester can be hydrolyzed back to phenoxyacetic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Aminolysis: Cyanide ions and ammonia.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Aminolysis: Phenoxyacetamide.
Hydrolysis: Phenoxyacetic acid and ethanol.
相似化合物的比较
Ethyl phenoxyacetate can be compared with other esters of phenoxyacetic acid, such as:
- Methyl phenoxyacetate
- Propyl phenoxyacetate
- Butyl phenoxyacetate
Uniqueness: Ethyl phenoxyacetate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly suitable for use in flavors and fragrances. Its pleasant floral odor also distinguishes it from other similar compounds .
属性
IUPAC Name |
ethyl 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZFVSUXQXCEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062520 | |
| Record name | Ethyl phenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-49-9 | |
| Record name | Ethyl 2-phenoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-phenoxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-phenoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl phenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Ethyl phenoxyacetate in current research?
A1: Ethyl phenoxyacetate serves primarily as a precursor in synthesizing various compounds with potential biological activity. For instance, it's used to create new plant growth regulators [], 1,3,4-oxadiazoles [], and pyrazole derivatives [].
Q2: What is known about the structural characteristics of Ethyl phenoxyacetate?
A2: While a molecular formula and weight aren't explicitly provided in the excerpts, its structure consists of a phenoxy group (C6H5O-) attached to the ethyl ester of acetic acid (CH3COOCH2CH3). Research papers utilize spectroscopic techniques like IR, 1H NMR, and MS to characterize Ethyl phenoxyacetate and its derivatives [, ]. For example, fragmentation patterns observed in MS spectra help elucidate the structural characteristics of synthesized oxadiazoles [].
Q3: How is Ethyl phenoxyacetate typically synthesized?
A3: A common synthesis route involves reacting phenol with Ethyl chloroacetate, often employing catalysts like PEG-400 to facilitate the reaction []. Researchers have also explored alternative approaches, including phase-transfer catalysis and ultrasonic irradiation, to enhance the synthesis of Ethyl phenoxyacetate derivatives [].
Q4: Are there any studies exploring the biological effects of Ethyl phenoxyacetate derivatives on plants?
A4: Yes, researchers have investigated the effects of substituted (diethylamino)ethyl phenoxyacetate compounds, derived from Ethyl phenoxyacetate, on maize seedlings []. These compounds showed impacts on seedling morphology, chlorophyll content, and the activities of enzymes like NR, CAT, and POD, suggesting potential applications as plant growth regulators [].
Q5: What are the potential applications of Ethyl phenoxyacetate derivatives in medicinal chemistry?
A5: While the provided abstracts don't delve into specific medicinal applications, the synthesis of novel 1,3,4-oxadiazoles [] and pyrazole derivatives [] using Ethyl phenoxyacetate as a starting material suggests potential avenues for drug discovery. These heterocyclic compounds are prominent pharmacophores found in various drugs, indicating potential applications in diverse therapeutic areas.
Q6: Has Ethyl phenoxyacetate been explored in the context of carboxylic ester derivatives for pharmaceutical use?
A6: One research paper mentions a carboxylic ester derivative synthesized from a compound structurally similar to Ethyl phenoxyacetate []. This derivative is suggested as a potential treatment for thrombosis, apoplexy, cardiac infarction, inflammation, arterial sclerosis, and tumors []. While this research doesn't directly involve Ethyl phenoxyacetate, it highlights the potential of similar compounds for pharmaceutical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
